α-Glucosidase Inhibition: Imidazo[1,2-c]quinazoline Scaffold Outperforms Acarbose by Up to 60-Fold
Substituted imidazo[1,2-c]quinazoline derivatives, built upon the imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione core scaffold, exhibit α-glucosidase inhibitory potency that is up to 60.3-fold greater than the standard clinical inhibitor acarbose. The most potent derivative (compound 11j) achieved an IC50 of 12.44 ± 0.38 μM against Saccharomyces cerevisiae α-glucosidase, compared to acarbose with an IC50 of 750.0 ± 1.5 μM under identical assay conditions [1].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Imidazo[1,2-c]quinazoline derivative 11j: IC50 = 12.44 ± 0.38 μM |
| Comparator Or Baseline | Acarbose (standard α-glucosidase inhibitor): IC50 = 750.0 ± 1.5 μM |
| Quantified Difference | 60.3-fold more potent (calculated as 750 / 12.44) |
| Conditions | In vitro enzyme inhibition assay using Saccharomyces cerevisiae α-glucosidase |
Why This Matters
For procurement decisions in diabetes drug discovery, the imidazo[1,2-c]quinazoline scaffold offers a validated starting point for developing next-generation α-glucosidase inhibitors with potency exceeding the current gold-standard therapy.
- [1] Peytam, F.; Hosseini, F. S.; Fathimolladehi, R.; et al. Imidazo[1,2-c]quinazolines as a novel and potent scaffold of α-glucosidase inhibitors: design, synthesis, biological evaluations, and in silico studies. Sci. Rep. 2023, 13, 15672. View Source
